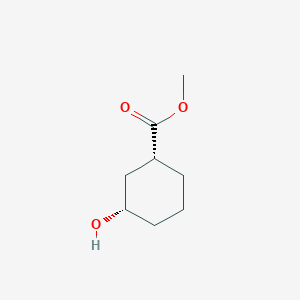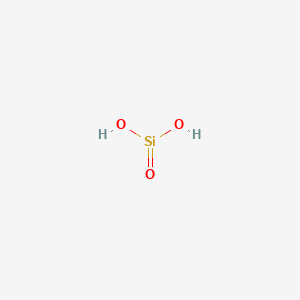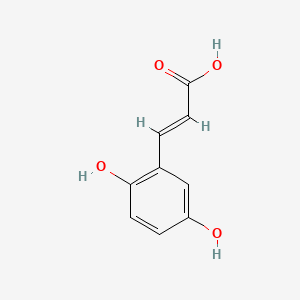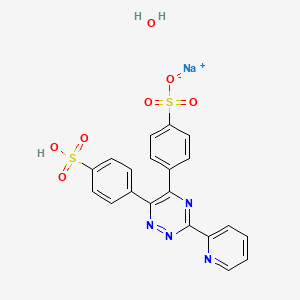
Ferrozine mono-sodium salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with sulfonic acid groups. The reaction typically occurs under controlled conditions to ensure the proper formation of the disulfonic acid groups and the subsequent hydration with sodium ions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is then purified and crystallized to obtain the desired hydrate form .
化学反应分析
Types of Reactions: Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly ferrous iron (Fe²⁺). It can also participate in redox reactions where it acts as a ligand, stabilizing the metal ion in a specific oxidation state .
Common Reagents and Conditions: The most common reagent used with this compound is ferrous iron (Fe²⁺). The reaction typically occurs in aqueous solutions at a neutral to slightly acidic pH. The presence of reducing agents such as ascorbic acid can enhance the reaction by maintaining the iron in its ferrous state .
Major Products Formed: The primary product formed from the reaction of this compound with ferrous iron is a magenta-colored complex. This complex is highly stable and can be quantified using spectrophotometric methods, making it useful for the determination of iron concentrations in various samples .
科学研究应用
Chemistry: In chemistry, Ferrozine mono-sodium salt hydrate is used as a reagent for the colorimetric determination of iron. It is employed in various analytical techniques to measure iron concentrations in environmental, biological, and industrial samples .
Biology: In biological research, this compound is used to study iron metabolism and transport. It helps in quantifying iron levels in biological fluids and tissues, providing insights into iron homeostasis and related disorders .
Medicine: In medicine, this compound is used in diagnostic assays to measure iron levels in blood and other clinical samples. It aids in the diagnosis and monitoring of conditions such as anemia and iron overload disorders .
Industry: In industrial applications, this compound is used for monitoring iron concentrations in water treatment processes, corrosion studies, and quality control of iron-containing products .
作用机制
The mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a stable complex with ferrous iron (Fe²⁺). The compound acts as a ligand, coordinating with the iron ion through its nitrogen and oxygen atoms. This complexation stabilizes the iron in its ferrous state and produces a characteristic magenta color, which can be measured spectrophotometrically .
相似化合物的比较
Similar Compounds:
- Bathophenanthroline (BPA)
- Triazine (TPTZ)
- 1,10-Phenanthroline
Comparison: Ferrozine mono-sodium salt hydrate is unique in its ability to form a highly stable and intensely colored complex with ferrous iron. Compared to other similar compounds like Bathophenanthroline and Triazine, Ferrozine offers higher sensitivity and specificity for iron detection. Its stability and ease of use make it a preferred choice in many analytical applications .
属性
CAS 编号 |
63451-29-6 |
|---|---|
分子式 |
C20H15N4NaO7S2 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI 键 |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
物理描述 |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
相关CAS编号 |
28048-33-1 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








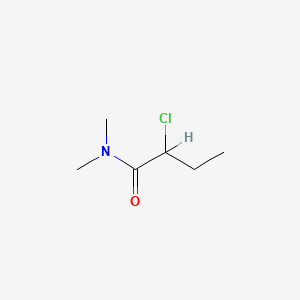
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
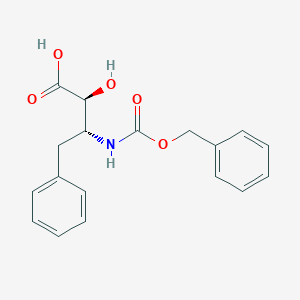
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
